molecular formula C31H31NO6S B14948608 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B14948608
M. Wt: 545.6 g/mol
InChI Key: ZRISFKYOJYQZAQ-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline core, a chromenone moiety, and various functional groups such as methoxy, ethylsulfanyl, and carboxylate

Preparation Methods

The synthesis of 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through multi-component reactions (MCRs). These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. One common synthetic route involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions typically include the use of ethanol as a solvent and ultrasound irradiation to enhance the reaction rate and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the methoxy and ethylsulfanyl groups allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl groups in the chromenone and quinoline moieties can be reduced to form alcohols or amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution and hydrolysis reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:

Properties

Molecular Formula

C31H31NO6S

Molecular Weight

545.6 g/mol

IUPAC Name

2-ethylsulfanylethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H31NO6S/c1-4-39-14-13-37-31(35)27-18(2)32-23-15-19(20-9-5-7-11-25(20)36-3)16-24(33)29(23)28(27)22-17-38-26-12-8-6-10-21(26)30(22)34/h5-12,17,19,28,32H,4,13-16H2,1-3H3

InChI Key

ZRISFKYOJYQZAQ-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)CC(C2)C5=CC=CC=C5OC)C

Origin of Product

United States

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